molecular formula C10H17BO4 B2869190 trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester CAS No. 1612892-47-3

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

Cat. No.: B2869190
CAS No.: 1612892-47-3
M. Wt: 212.05
InChI Key: VJJABIMANCDOSQ-RNFRBKRXSA-N
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Description

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is a boronic ester derivative characterized by a hydroxycarbonyl group in the trans configuration relative to the boronic ester moiety. This compound belongs to the broader class of pinacol boronic esters, which are widely utilized in organic synthesis for their stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The hydroxycarbonyl substituent introduces unique electronic and steric properties, making it valuable for synthesizing bioactive molecules, functional materials, and intermediates in medicinal chemistry.

Properties

IUPAC Name

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJABIMANCDOSQ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the transesterification of boronic esters with pinacol, which can be facilitated by using a polymer-supported boronic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Due to limited information regarding "trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester" in the provided search results, a comprehensive article with detailed data tables and case studies cannot be composed. However, here's what can be gathered about boronic acid pinacol esters and their applications in general, with a focus on related compounds and relevant chemical processes:

Boronic Acids and Pinacol Esters: Overview
Boronic acids are compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent . Pinacol esters, including boronic acid pinacol esters, are frequently employed as starting materials in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pinacol boronic ester group (Bpin) is considered synthetically versatile .

** trans-2-Ethoxyvinylboronic acid pinacol ester**
trans-2-Ethoxyvinylboronic acid pinacol ester is a boronic ester commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize:

  • Azaindole and diazaindoles from chloroamino-N-heterocycles .
  • Doryanine and its derivatives from 2-bromobenzoic acid .

(E)-1-Ethoxyethene-2-boronic acid pinacol ester
(E)-1-Ethoxyethene-2-boronic acid pinacol ester is useful in the synthesis of pharmaceuticals and specialty organic chemicals .

Reactions and Applications

  • Suzuki-Miyaura Cross-Coupling: Boronic esters, such as trans-2-Ethoxyvinylboronic acid pinacol ester, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in synthesizing various compounds, including azaindoles, diazaindoles, and doryanine derivatives .
  • Pharmaceutical Synthesis: Boronic acids and their derivatives have various activities, such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . (E)-1-Ethoxyethene-2-boronic acid pinacol ester, is a synthetic specialty chemical useful in the synthesis of pharmaceuticals .
  • Medicinal Chemistry: Boronic acids have shown promise in medicinal chemistry, leading to the development of drugs like bortezomib and vaborbactam . These compounds have applications in treating multiple myeloma and bacterial infections, respectively . Molecular modification using boronic acid groups can improve selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Physical Properties

Boronic acid pinacol esters share a common 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone but differ in substituents, which critically influence solubility, stability, and reactivity.

Compound Key Substituent Solubility Trends NMR Characteristics (1H/13C) Reference
trans-2-Hydroxycarbonyl-1-boronic ester trans-2-hydroxycarbonyl Expected moderate solubility in polar aprotic solvents (e.g., DMF, acetone) Anticipated δ ~1.34–1.38 (pinacol –CH3), δ ~84 (B-O), δ ~24 (pinacol –CH3) in 13C NMR
Phenylboronic acid pinacol ester Phenyl High in ethers/ketones; low in hydrocarbons δ 1.34–1.38 (pinacol –CH3); δ 84.0 (B-O), δ 24.9 (pinacol –CH3)
6-Cyanobenzo[b]furan-2-boronic ester Cyanobenzo[b]furan High in chloroform; moderate in ethers δ 1.35 (pinacol –CH3); δ 84.0 (B-O), δ 24.9 (pinacol –CH3)
2-Pyreneboronic ester Pyrene Low in hydrocarbons; moderate in cyclohexane Not reported

Key Observations :

  • Pinacol ester protons (–CH3) consistently appear as singlets at δ 1.34–1.38 in 1H NMR across analogs, confirming structural uniformity .
Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, but substituents modulate reactivity:

Compound Reactivity Profile Catalytic Efficiency Application Example Reference
trans-2-Hydroxycarbonyl-1-boronic ester Expected moderate reactivity due to electron-withdrawing hydroxycarbonyl group Likely requires Pd catalysts (e.g., Pd(PPh3)4) Synthesis of hydroxycarbonyl-functionalized biaryls
1-Cyclopropyl-cyclopropyl-2-boronic ester High steric hindrance reduces reactivity with aryl halides Low yields without optimized conditions Access to strained cyclopropane-containing molecules
3,6-Dihydro-2H-pyran-4-boronic ester High reactivity with bromoarenes; used in one-pot syntheses Efficient with Pd(dba)2/XPhos (low catalyst loading) Drug intermediate synthesis (e.g., antiviral agents)
Benzo[c][1,2,5]oxadiazole boronic ester Electron-deficient heterocycle enhances coupling with electron-rich partners Requires Cs2CO3 base and Ir-photocatalysts Synthesis of fluorescent materials

Key Observations :

  • Electron-withdrawing groups (e.g., hydroxycarbonyl, cyanobenzo[b]furan) may slow coupling kinetics compared to electron-donating substituents .
  • Sterically hindered analogs (e.g., cyclopropyl) necessitate tailored conditions (e.g., elevated temperatures, bulky ligands) .

Key Observations :

  • Carbonyl-containing boronic esters (e.g., 2-formyl) exhibit higher inhibitory potency than esters with non-electrophilic substituents .
  • The hydroxycarbonyl group in trans-2-hydroxycarbonyl-1-boronic ester could mimic enzymatic substrates, suggesting utility in drug design.

Key Observations :

  • Hydroxycarbonyl-functionalized esters may require protection/deprotection strategies to prevent side reactions during synthesis .
  • Photoredox methods (e.g., Ir catalysis) enable radical-based pathways for alkenyl boronic esters .

Biological Activity

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is a boronic acid derivative that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects on cancer cells, and implications for drug development.

This compound has a molecular formula of C10_{10}H17_{17}BO4_4 and exhibits a melting point range of 114-116 °C and a boiling point of 387 °C. It is soluble in various organic solvents, including ethanol and methanol, making it versatile for laboratory applications .

Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that this compound may exhibit cytotoxic activity against cancer cell lines. Boronic acids are known for their ability to interact with diols present in biological systems, which can lead to selective targeting of cancer cells. For instance, some boronic acid derivatives have been designed to inhibit proteasomes in cancer cells, leading to cell cycle arrest and apoptosis .

The proposed mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Boronic acids can act as reversible inhibitors of serine proteases, which are crucial in various cellular processes.
  • Interaction with Cellular Targets : The ability of boron compounds to form stable complexes with diols suggests they could interfere with glycoprotein functions, potentially affecting cell signaling pathways involved in cancer progression .

Case Studies

StudyFindings
Reported antimicrobial properties against specific bacterial strains.
Suggested cytotoxic effects on U266 cancer cell line; further research needed to quantify IC50_{50}.
Discussed the role of boronic acids in drug design, highlighting their potential as anticancer agents.

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceutical applications:

  • Drug Design : Its ability to selectively bind to targets within cancer cells positions it as a potential lead compound for new anticancer therapies.
  • Synthetic Intermediates : As a versatile building block in organic synthesis, it can facilitate the creation of more complex molecules that may have therapeutic value .

Limitations and Future Directions

Despite its promising biological activities, several limitations exist regarding this compound:

  • Limited Research : There is a scarcity of comprehensive studies detailing its biological effects and mechanisms.
  • Toxicity Concerns : While initial studies indicate low toxicity, thorough assessments are necessary to ensure safety in clinical applications.

Future research should focus on:

  • Conducting detailed mechanistic studies to elucidate how this compound interacts with biological targets.
  • Expanding the investigation into its pharmacokinetic properties and potential side effects.
  • Exploring its efficacy in combination therapies for enhanced anticancer activity.

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